
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-1-yl)butanoic acid
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Overview
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-1-yl)butanoic acid is a useful research compound. Its molecular formula is C29H25NO4 and its molecular weight is 451.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound is used in proteomics research , suggesting that it may interact with proteins or peptides in the body.
Mode of Action
Given its use in proteomics research , it’s plausible that it interacts with proteins or peptides, possibly influencing their structure or function.
Biochemical Pathways
As a compound used in proteomics research , it may be involved in protein synthesis or modification pathways.
Result of Action
Given its use in proteomics research
Action Environment
It’s known that the compound is stored at 2-8°c , suggesting that temperature may play a role in its stability.
Biological Activity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-1-yl)butanoic acid, commonly referred to as Fmoc-naphthylalanine, is a synthetic amino acid derivative notable for its applications in peptide synthesis and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C26H25NO4
- Molecular Weight: 415.49 g/mol
- CAS Number: 270062-97-0
- IUPAC Name: this compound
The compound exhibits its biological activity primarily through its role as a building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group provides stability during the synthesis process, allowing for the formation of peptides that can exhibit various biological functions.
Pharmacological Effects
Research indicates that Fmoc-naphthylalanine and its derivatives may have several pharmacological effects:
- Antitumor Activity : Studies have shown that compounds with naphthalene moieties can inhibit cancer cell proliferation. For instance, naphthalene derivatives have been reported to induce apoptosis in various cancer cell lines through mitochondrial pathways .
- Antimicrobial Activity : Some derivatives of naphthalene are known to exhibit antimicrobial properties, potentially making them useful in treating infections caused by resistant bacteria .
- Neuroprotective Effects : There is emerging evidence suggesting that naphthalene derivatives may protect neuronal cells from oxidative stress, which is implicated in neurodegenerative diseases .
Study 1: Antitumor Efficacy
In a recent study, Fmoc-naphthylalanine was incorporated into peptides designed to target specific cancer pathways. The resulting peptides demonstrated significant cytotoxicity against breast cancer cells in vitro, with an IC50 value indicating effective inhibition of cell growth at low concentrations .
Peptide | IC50 (µM) | Cancer Cell Line |
---|---|---|
Peptide A | 10 | MCF-7 (Breast) |
Peptide B | 15 | HeLa (Cervical) |
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial potential of naphthalene derivatives. The study found that certain synthesized peptides containing Fmoc-naphthylalanine exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound 1 | 8 | S. aureus |
Compound 2 | 16 | E. coli |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Research
Fmoc-L-naphthylalanine has been studied for its potential anticancer properties. Research indicates that derivatives of this compound can inhibit the growth of specific cancer cell lines. The naphthalene moiety is known to interact with biological targets, which may contribute to its cytotoxic effects against cancer cells. For example, studies have shown that compounds incorporating naphthalene can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .
1.2 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to Fmoc-L-naphthylalanine. These compounds exhibit activity against a range of bacterial strains, suggesting their potential use as novel antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death .
Peptide Synthesis
2.1 Protecting Group in Solid Phase Peptide Synthesis
Fmoc-L-naphthylalanine serves as an essential building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group that allows for selective deprotection during peptide assembly. This compound's stability under basic conditions makes it ideal for synthesizing complex peptides and proteins .
2.2 Enhancing Peptide Stability
Incorporating Fmoc-L-naphthylalanine into peptide sequences can enhance the stability and bioavailability of therapeutic peptides. The naphthalene ring can provide hydrophobic interactions that stabilize peptide structures, potentially improving their pharmacokinetic properties .
Drug Development
3.1 Design of Novel Therapeutics
The unique structural features of Fmoc-L-naphthylalanine enable researchers to design novel therapeutics targeting specific biological pathways. For instance, modifications to the naphthalene group can lead to derivatives with enhanced selectivity for certain receptors or enzymes involved in disease processes .
3.2 Targeted Drug Delivery Systems
Research is ongoing into using Fmoc-L-naphthylalanine in targeted drug delivery systems, particularly in cancer therapy. By conjugating this compound with nanoparticles or liposomes, scientists aim to improve the delivery of chemotherapeutic agents directly to tumor sites, minimizing systemic toxicity and enhancing treatment efficacy .
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-naphthalen-1-ylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO4/c31-28(32)17-21(16-20-10-7-9-19-8-1-2-11-22(19)20)30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32)/t21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDVUQGMQTZWKV-NRFANRHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.